molecular formula C15H29NO B3851245 [1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol

[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol

Cat. No. B3851245
M. Wt: 239.40 g/mol
InChI Key: FWFISHFNIWPLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol, also known as DMHP, is a synthetic compound that belongs to the family of piperidine-based compounds. It is used in scientific research as a tool to study the physiological and biochemical effects of specific receptors in the brain.

Mechanism of Action

[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely expressed in the central nervous system. The sigma-1 receptor is involved in a variety of physiological processes, including the regulation of ion channels, neurotransmitter release, and cellular signaling pathways.
Biochemical and Physiological Effects:
[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the inhibition of voltage-gated sodium channels. It has also been shown to have analgesic and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol is its selectivity for the sigma-1 receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of [1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are a number of potential future directions for research on [1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol and the sigma-1 receptor. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could be used to study the physiological and biochemical effects of this receptor in greater detail. Another area of interest is the potential therapeutic applications of sigma-1 receptor agonists, particularly in the treatment of chronic pain and mood disorders.

Scientific Research Applications

[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol is primarily used in scientific research to study the effects of specific receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in a wide range of physiological processes, including pain perception, learning and memory, and mood regulation. [1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol has also been used to study the effects of the sigma-1 receptor on drug addiction and withdrawal.

properties

IUPAC Name

[1-(2,6-dimethylhept-5-enyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-13(2)6-4-7-14(3)10-16-9-5-8-15(11-16)12-17/h6,14-15,17H,4-5,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFISHFNIWPLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CN1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol
Reactant of Route 2
[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol
Reactant of Route 4
[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol
Reactant of Route 5
[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.